![molecular formula C17H19N5O3 B12173301 N-(2-hydroxyphenyl)-3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B12173301.png)
N-(2-hydroxyphenyl)-3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide
Description
N-(2-hydroxyphenyl)-3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with an isopropoxy group at the 6-position and a propanamide-linked 2-hydroxyphenyl moiety at the 3-position.
Properties
Molecular Formula |
C17H19N5O3 |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-(2-hydroxyphenyl)-3-(6-propan-2-yloxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide |
InChI |
InChI=1S/C17H19N5O3/c1-11(2)25-17-10-8-15-20-19-14(22(15)21-17)7-9-16(24)18-12-5-3-4-6-13(12)23/h3-6,8,10-11,23H,7,9H2,1-2H3,(H,18,24) |
InChI Key |
KTUZHJGUGOHWGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=NN2C(=NN=C2CCC(=O)NC3=CC=CC=C3O)C=C1 |
Origin of Product |
United States |
Biological Activity
N-(2-hydroxyphenyl)-3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is a compound of interest due to its potential pharmacological applications. This article explores its biological activity based on available research findings, including efficacy against various biological targets, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound can be described by the following structural formula:
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, particularly focusing on its interaction with specific enzymes and receptors.
1. Enzyme Inhibition
Research indicates that derivatives of triazolo-pyridazin compounds exhibit significant inhibition of poly(ADP-ribose) polymerases (PARPs), which are vital for DNA repair processes. For instance, compounds structurally related to this compound showed IC50 values in the nanomolar range against PARP14 and other mono-ARTs (ADP-ribosyltransferases) .
2. Anti-inflammatory Activity
Preliminary studies suggest that similar compounds may possess anti-inflammatory properties. For example, related triazolo derivatives have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes and lipoxygenase pathways, which are crucial in mediating inflammatory responses .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications in the isopropoxy group and variations in the triazole moiety have been shown to significantly affect potency and selectivity against various targets.
Modification | Effect on Activity |
---|---|
Hydroxy substitution | Increased binding affinity to PARPs |
Isopropoxy group variation | Altered selectivity towards mono-ARTs |
Triazole ring modifications | Enhanced anti-inflammatory effects |
Case Studies
Several case studies have highlighted the therapeutic potential of compounds similar to this compound:
- Study on PARP Inhibition :
- Anti-inflammatory Mechanism :
Comparison with Similar Compounds
Table 1. Structural and Physicochemical Comparison of [1,2,4]Triazolo[4,3-b]pyridazine Derivatives
Key Observations:
6-Substituent Effects: The isopropoxy group in the target compound and analog confers greater steric bulk compared to methoxy in . This may influence binding pocket interactions and metabolic stability.
N-Substituent Diversity: The 2-hydroxyphenyl group (target) introduces a hydrogen-bond donor, enhancing solubility and target affinity. Benzimidazole-ethyl () offers aromaticity and basicity, favoring interactions with hydrophobic or charged residues . 5-Chloropyridin-2-yl () combines electron-withdrawing chlorine with a planar pyridine ring, promoting π-π stacking and membrane permeability .
Challenges :
- Introducing isopropoxy may require harsher conditions than methoxy due to steric hindrance.
- The 2-hydroxyphenyl group’s polarity could complicate purification compared to lipophilic benzimidazole or chloropyridine analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.